molecular formula C9H7FN2 B13653738 7-Fluoro-5-methylquinoxaline

7-Fluoro-5-methylquinoxaline

Cat. No.: B13653738
M. Wt: 162.16 g/mol
InChI Key: GERQQLMPEAVVBX-UHFFFAOYSA-N
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Description

7-Fluoro-5-methylquinoxaline is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with methylglyoxal under acidic conditions to form the quinoxaline ring. Another approach involves the use of fluorinated benzoyl chlorides and ethyl 3-dimethylaminoacrylate, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-5-methylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in bacteria, making it an effective antibacterial agent. The fluorine atom enhances the compound’s ability to interact with its targets, increasing its potency .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-5-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the quinoxaline ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-fluoro-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERQQLMPEAVVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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